

"6-(4-Bromophenyl)pyridazin-3-ol" IUPAC name and CAS number

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Compound of Interest

Compound Name: 6-(4-Bromophenyl)pyridazin-3-ol

Cat. No.: B1331702

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In-Depth Technical Guide: 6-(4-Bromophenyl)pyridazin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Parameter	Value	Reference
IUPAC Name	6-(4-bromophenyl)pyridazin-3-ol	N/A
CAS Number	50636-57-2	N/A

Tautomerism: It is important to note that **6-(4-Bromophenyl)pyridazin-3-ol** exists in equilibrium with its tautomeric form, 6-(4-bromophenyl)pyridazin-3(2H)-one. Throughout scientific literature and chemical supplier databases, the compound may be referred to by either name.

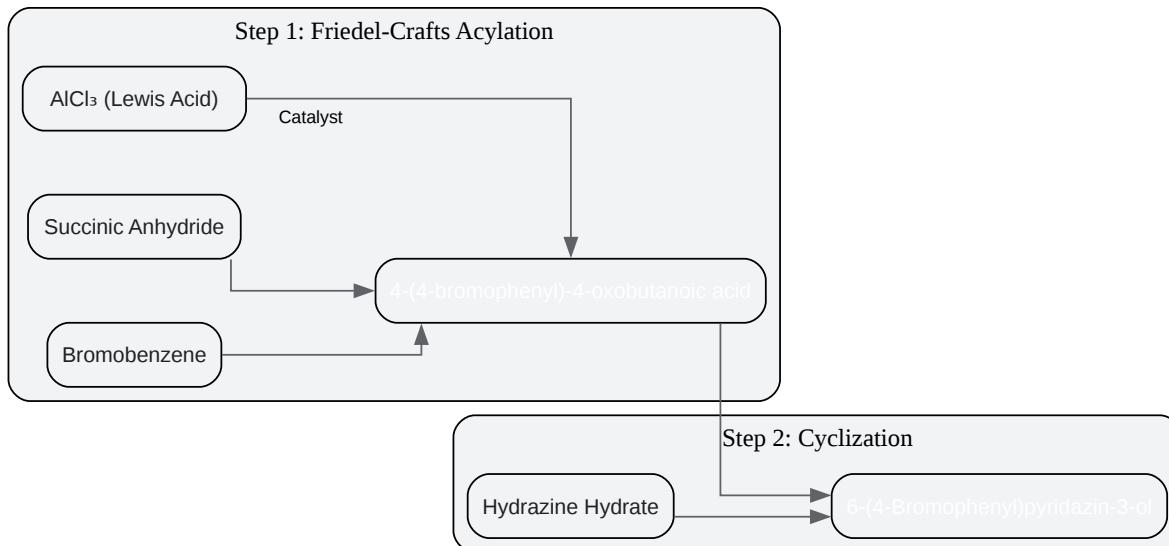
Physicochemical Properties

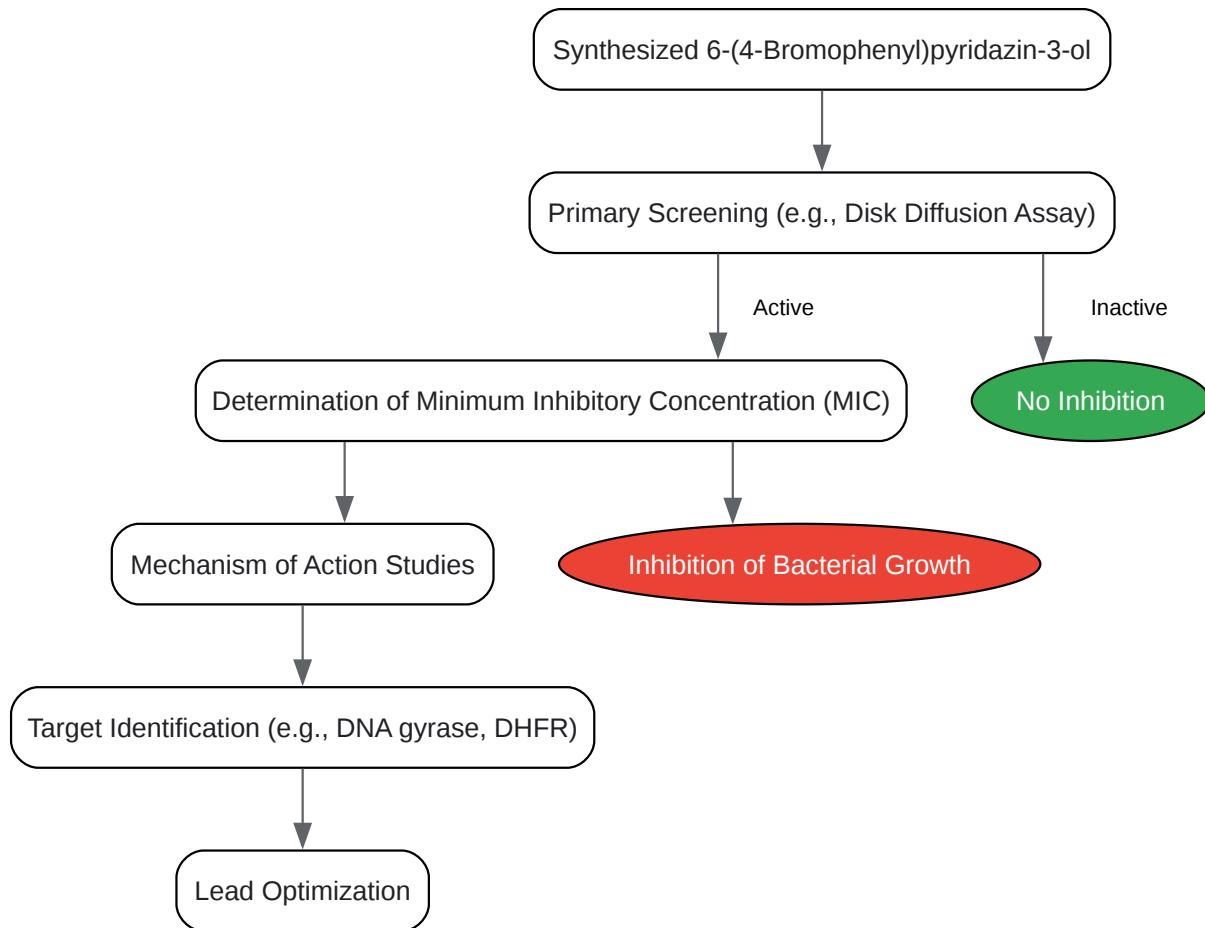
Property	Value
Molecular Formula	C ₁₀ H ₇ BrN ₂ O
Molecular Weight	253.08 g/mol
Appearance	Off-white to pale yellow solid (predicted)
Melting Point	Not explicitly reported, but related compounds suggest a value >200 °C
Solubility	Expected to be soluble in polar organic solvents such as DMSO and DMF.

Synthesis and Experimental Protocols

The synthesis of **6-(4-bromophenyl)pyridazin-3-ol** is most commonly achieved through a two-step process involving the formation of a keto-acid intermediate followed by a cyclization reaction.

Logical Workflow for Synthesis





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